![molecular formula C19H22ClN3O2 B5368926 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds closely related to "2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide" involves multi-step chemical reactions. For instance, N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized through chloroacetylation of 2-amino-5-chlorbenzophenone, followed by reaction with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). These methods underline the complex and intricate processes involved in creating compounds with potential CNS activities.
Molecular Structure Analysis
The structural characterization of these compounds is crucial for understanding their potential biological activities. Spectroscopic techniques such as IR, 1HNMR, and 13CNMR, alongside elemental analysis, are commonly employed for structural confirmation (Verma, Kumar, & Kumar, 2017). These analyses provide a detailed understanding of the molecular framework and are essential for the development of new pharmacologically active compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are deeply influenced by their molecular structure. Studies involving derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have shown that structural modifications can significantly affect their binding affinities and selectivities towards various receptors, indicating the importance of precise structural features for their biological activities (Perrone et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, play a significant role in the drug development process, affecting the compound's bioavailability and pharmacokinetics. For example, the synthesis and characterization of similar compounds reveal important insights into their crystalline structure, which can influence their solubility and, consequently, their therapeutic potential (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules and stability under physiological conditions, are critical for the compound's efficacy as a drug. Studies have demonstrated that modifications to the molecular structure can lead to variations in these chemical properties, influencing the compound's potential as a CNS agent (Verma, Kumar, & Kumar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that multiple biochemical pathways might be influenced.
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Some new derivatives of 1,2,4-triazole with piperazine moiety, which this compound is a part of, have exhibited good antibacterial activity .
Action Environment
The synthesis of similar compounds has been achieved via a three-step protocol , suggesting that the compound’s action might be influenced by the conditions under which it is synthesized.
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-3-2-7-17(18)21-19(24)14-22-9-11-23(12-10-22)16-6-4-5-15(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNRKMKMBIHSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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